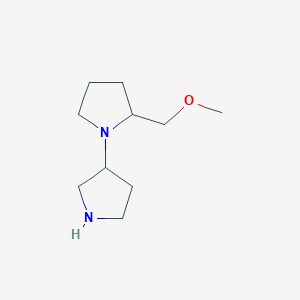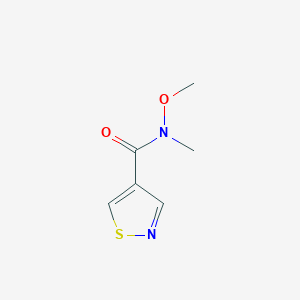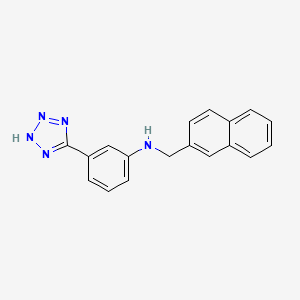
(2-Chloro-3,5-bis(3-methoxypropyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3,5-bis(3-methoxypropyl)phenyl)methanol is an organic compound with a complex structure that includes a chlorinated phenyl ring and methoxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3,5-bis(3-methoxypropyl)phenyl)methanol typically involves multiple steps. One common method starts with the chlorination of a phenyl ring, followed by the introduction of methoxypropyl groups through nucleophilic substitution reactions. The final step involves the reduction of the intermediate compound to obtain the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3,5-bis(3-methoxypropyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-3,5-bis(3-methoxypropyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of chlorinated phenyl rings and methoxypropyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological molecules.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its chemical properties make it suitable for various applications, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of (2-Chloro-3,5-bis(3-methoxypropyl)phenyl)methanol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-3,5-dimethoxyphenyl)methanol
- (2-Chloro-3,5-bis(2-methoxyethyl)phenyl)methanol
- (2-Chloro-3,5-bis(4-methoxybutyl)phenyl)methanol
Uniqueness
(2-Chloro-3,5-bis(3-methoxypropyl)phenyl)methanol is unique due to the specific positioning of the methoxypropyl groups and the presence of the chlorine atom. This unique structure imparts distinct chemical properties, such as reactivity and solubility, which differentiate it from similar compounds.
Properties
Molecular Formula |
C15H23ClO3 |
|---|---|
Molecular Weight |
286.79 g/mol |
IUPAC Name |
[2-chloro-3,5-bis(3-methoxypropyl)phenyl]methanol |
InChI |
InChI=1S/C15H23ClO3/c1-18-7-3-5-12-9-13(6-4-8-19-2)15(16)14(10-12)11-17/h9-10,17H,3-8,11H2,1-2H3 |
InChI Key |
SIWVANHEDJXHIX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1=CC(=C(C(=C1)CO)Cl)CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


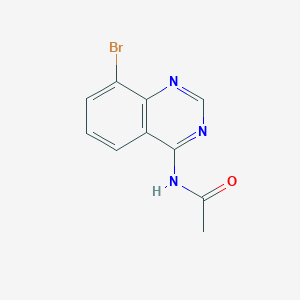
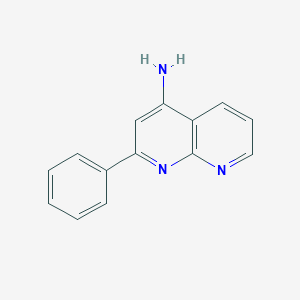

![2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13874879.png)
![2-Bromo-5-[(4-ethylphenyl)methyl]thiophene](/img/structure/B13874886.png)
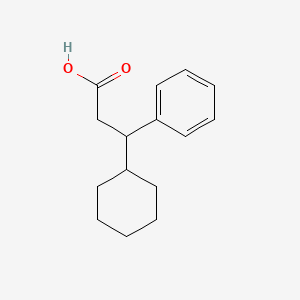
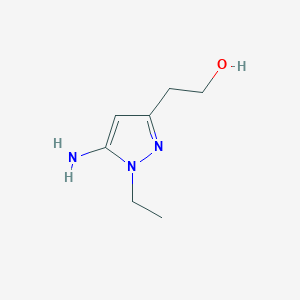
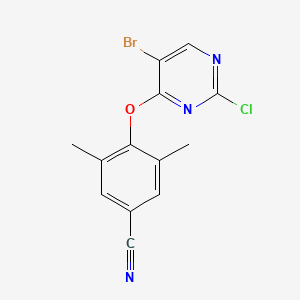
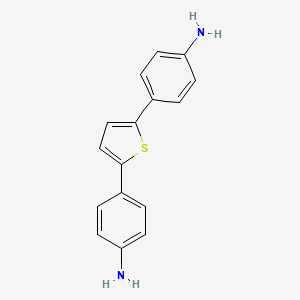

![2-(4-Morpholinyl)-7-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoxaline](/img/structure/B13874945.png)
